molecular formula C18H15FN2O2S B2954991 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide CAS No. 1203167-39-8

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide

Cat. No. B2954991
CAS RN: 1203167-39-8
M. Wt: 342.39
InChI Key: BEUONSPUNNAENO-UHFFFAOYSA-N
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Description

“2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide” is a chemical compound with the linear formula C11H10FN3OS3 . It has a molecular weight of 315.412 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Structural Aspects and Fluorescence Properties

  • Research on related isoquinoline derivatives, such as those involving structural studies of amide-containing isoquinoline derivatives, highlights the potential for forming salts and inclusion compounds with unique structural characteristics. For instance, certain compounds can form gels or crystalline solids depending on their interaction with different acids, and their host–guest complexes exhibit enhanced fluorescence properties. This indicates potential applications in materials science for sensor development or in creating materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

Molecular Docking and Biological Potentials

  • Studies involving the synthesis of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives demonstrated significant antimicrobial and anticancer activities. Molecular docking studies suggest these compounds could serve as leads for drug design, highlighting potential applications in designing new therapeutic agents (Mehta et al., 2019).

Synthesis and Antitumor Activity

  • The synthesis of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives and their evaluation against human tumor cell lines hint at the potential anticancer applications of structurally related compounds. Such studies lay the groundwork for further exploration of isoquinoline derivatives in cancer research (Mahmoud et al., 2018).

Cytotoxic Activity of Sulfonamide Derivatives

  • Research on sulfonamide derivatives, including those structurally similar to the compound , has identified significant cytotoxic activities against cancer cell lines. This suggests potential applications in the development of new chemotherapeutic agents (Ghorab et al., 2015).

properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-13-6-4-12(5-7-13)10-23-16-3-1-2-15-14(16)8-9-21-18(15)24-11-17(20)22/h1-9H,10-11H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUONSPUNNAENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2SCC(=O)N)C(=C1)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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